1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
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Overview
Description
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of a diamino alcohol precursor. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, resulting in the formation of substituted diazepane derivatives.
Scientific Research Applications
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: This compound has a similar structure but lacks one of the carboxylate groups, which may affect its reactivity and applications.
1-Benzyl 4-tert-butyl 6-methylene-1,4-diazepane-1,4-dicarboxylate:
tert-Butyl 1,4-diazepane-1-carboxylate: This compound is another derivative of diazepane with different substituents, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 1,4-diazepane-1,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-7-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXFWFMKXWWRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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